2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride

Description

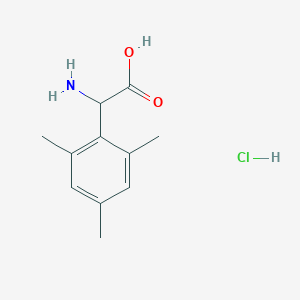

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride is a chiral α-amino acid derivative featuring a highly substituted aromatic ring. The 2,4,6-trimethylphenyl (mesityl) group imparts significant steric bulk and lipophilicity, while the amino and carboxylic acid groups enable salt formation (as the hydrochloride) and participation in hydrogen bonding.

Properties

IUPAC Name |

2-amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14;/h4-5,10H,12H2,1-3H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURZTOFRILGGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride typically involves the reaction of 2,4,6-trimethylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "2-Amino-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride":

2,4,6-trimethylphenylacetyl chloride

- Organic Intermediate: 2,4,6-trimethylphenylacetyl chloride is used as an organic intermediate in various applications .

- Photopolymerization material: It can be used as a photoinitiator in photopolymerization material and unsaturated-resin models .

- Stabilizers: It can be used as stabilizers in plastics and paint to improve light and thermostability .

- Medicine: In medicine, it can be used to prepare antibiotics and antihistaminic drugs .

- Other: It can be used in preparing coatings, dyestuffs, moldings, adhesives and complex fiber material .

Acetamide derivatives

- Inhibitors of the enzyme aldose reductase: Novel N-phenylacetyl and related acyl derivatives of (4-amino-2,6-dimethylphenylsulphonyl)nitromethane are inhibitors of the enzyme aldose reductase .

- Treatment of peripheral effects of diabetes or galactosemia: These derivatives are valuable in treating certain peripheral effects of diabetes or galactosemia .

- Reduction or prevention of the development of peripheral effects: Aldose reductase inhibitors are useful in the reduction or prevention of the development of those peripheral effects of diabetes or galactosemia which may be due in part to the accumulation of sorbitol or galactitol, respectively, in tissues such as the eye, nerve, and kidney. Such peripheral effects include, for example, macular oedema, cataract, retinopathy, neuropathy, and impaired neural conduction .

2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid

- Life Science Research: This compound is listed as one of numerous organic compounds for life science products .

Other Related Information

- Deamination of 4-amino-3-(2,4,6-trimethylphenyl) butyric acid with nitrous acid yielded rearranged compounds .

- "Caged" acetonitrile complex, Ru(2,2'-bipyridine)2(acetonitrile)2, or RuMeCN can be applied across disciplines in the undergraduate curriculum . Ruthenium photochemistry has advanced many fields including dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation, and biological electron transfer .

Mechanism of Action

The mechanism by which 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the trimethylphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electronic Effects: Electron-donating methyl groups (in the target compound) increase the basicity of the amino group compared to electron-withdrawing substituents (e.g., Cl in D-4-chlorophenylglycine HCl or F in 2,6-difluoro analogs) .

- Lipophilicity : The trimethylphenyl group enhances lipophilicity (logP ≈ 2.5 estimated), favoring membrane permeability in drug design. Dichloro and trimethyl analogs exhibit higher logP than methoxy or fluorine-containing derivatives .

Biological Activity

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid; hydrochloride is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent findings.

The compound features a unique structure characterized by an amino group and a trimethylphenyl moiety, which contributes to its biological properties. The presence of three methyl groups on the phenyl ring enhances its hydrophobic interactions, making it a valuable candidate for enzyme inhibition studies and protein interactions .

The biological activity of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid; hydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the trimethylphenyl group enhances binding affinity through hydrophobic interactions. This dual interaction can modulate enzyme activity significantly .

- Protein Interactions : The compound has been shown to influence protein-protein interactions, which is critical in cellular signaling pathways and metabolic processes .

Enzyme Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on specific enzymes. For example:

- Nek2 Protein Level Reduction : In studies involving HeLa cells, treatment with the compound resulted in a significant reduction of Nek2 protein levels, demonstrating its potential as an anticancer agent .

- Mitotic Abnormalities : The compound induced mitotic abnormalities in treated cells, suggesting interference with cell cycle regulation .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid; hydrochloride have been evaluated against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 6.25 | Significant necrosis |

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis |

| U-937 (Monocytic Leukemia) | 15.00 | Growth inhibition |

These results indicate that the compound has a dose-dependent effect on cell viability and apoptosis induction in cancer cells .

Case Studies

- Inhibition of Hec1/Nek2 Complex : A study demonstrated that the compound effectively targeted the Hec1/Nek2 complex in HeLa cells, leading to mitotic defects and increased rates of chromosome misalignment. These findings underscore its potential as a therapeutic agent in cancer treatment .

- Cytotoxicity Against Leukemia Cells : In another investigation, derivatives of the compound showed enhanced cytotoxicity against leukemia cell lines compared to standard treatments like doxorubicin, suggesting its potential for developing new anticancer therapies .

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride in synthetic batches?

- Methodological Answer : Purity and structural validation require a combination of techniques:

- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) to verify molecular weight (171.62 g/mol) and detect impurities .

- Elemental Analysis to validate empirical formula (C₈H₁₀ClNO) and salt stoichiometry .

- Titration to confirm hydrochloride content via chloride ion quantification.

Q. What safety protocols are critical when handling this compound in aqueous or organic reaction systems?

- Methodological Answer :

- Use fume hoods and glove boxes to minimize inhalation/contact risks.

- Wear nitrile gloves , lab coats , and safety goggles to prevent dermal exposure.

- Store at ambient temperatures in airtight containers to avoid hygroscopic degradation .

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers differentiate the hydrochloride salt form from the free base during characterization?

- Methodological Answer :

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion peaks.

- X-Ray Powder Diffraction (XRPD) : Compare crystallographic patterns with reference standards.

- Thermogravimetric Analysis (TGA) : Observe weight loss corresponding to HCl release (~150–200°C) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis yield of this compound?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states.

- Apply ICReDD’s reaction design framework to screen solvent systems, catalysts, and temperature regimes computationally.

- Validate predictions with Design of Experiments (DOE) to refine conditions (e.g., pH, stoichiometry) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Conduct orthogonal assays (e.g., enzyme inhibition vs. cell viability) to isolate mechanisms.

- Control solubility variables using co-solvents (DMSO/PBS) and quantify partitioning via HPLC .

- Perform dose-response studies across multiple cell lines to assess specificity and off-target effects .

Q. How can researchers design kinetic studies to probe reactivity under varying pH and temperature conditions?

- Methodological Answer :

- Use stopped-flow spectrophotometry to monitor reaction rates in real-time.

- Employ Arrhenius plots to determine activation energy barriers across pH gradients (2–12).

- Validate degradation pathways with LC-MS/MS to identify byproducts (e.g., deamination or hydrolysis products) .

Data Reference Table

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 171.62 g/mol | |

| CAS Number | 5468-37-1 | |

| Recommended Storage | Ambient temperatures | |

| Key Spectral Peaks (FTIR) | N–H: 2500–3000 cm⁻¹; Cl⁻: ~600 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.